3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid
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Overview
Description
3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid, also known as MOBA, is a synthetic compound that has gained significant attention in the field of scientific research. MOBA is a derivative of benzoic acid and has been studied extensively for its potential applications in various fields. In
Mechanism of Action
The mechanism of action of 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid is not fully understood. However, it has been proposed that 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid inhibits the activity of enzymes involved in cancer cell growth and viral replication. 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid has also been found to bind to DNA and RNA, which may contribute to its anticancer and antiviral properties.
Biochemical and Physiological Effects:
3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid has been found to have several biochemical and physiological effects. In vitro studies have shown that 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid inhibits the growth of cancer cells and the replication of viruses. 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid has also been found to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid has antitumor activity in animal models. 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid has also been found to have herbicidal activity and can inhibit the growth of weeds.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid in lab experiments is its synthetic nature, which allows for precise control over its structure and properties. 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid in lab experiments is its potential toxicity. 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid has been found to be toxic to some cell lines at high concentrations.
Future Directions
There are several future directions for the study of 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid. One direction is the development of 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid-based anticancer and antiviral drugs. Another direction is the development of 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid-based herbicides for use in agriculture. 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid can also be used as a building block for the synthesis of novel materials. Further studies are needed to fully understand the mechanism of action of 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid and its potential applications in various fields.
Synthesis Methods
The synthesis of 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid involves the reaction of 5-methyl-1,3-oxazole-4-carboxylic acid with 2-aminoethyl benzoate in the presence of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide). The reaction yields 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid as a white crystalline solid with a melting point of 184-186°C.
Scientific Research Applications
3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid has been shown to have anticancer and antiviral properties. It has been found to inhibit the growth of cancer cells and the replication of viruses such as HIV and hepatitis C virus. In agriculture, 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds without harming crops. In material science, 3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid has been studied for its potential use as a building block for the synthesis of novel materials.
properties
IUPAC Name |
3-[2-[(5-methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9-12(16-8-20-9)13(17)15-6-5-10-3-2-4-11(7-10)14(18)19/h2-4,7-8H,5-6H2,1H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCMINZPUFRGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)NCCC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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